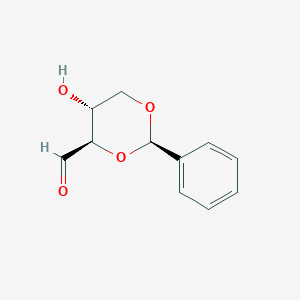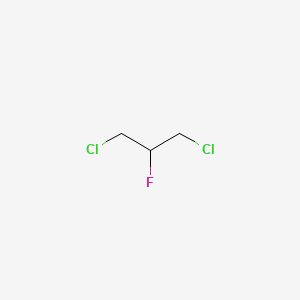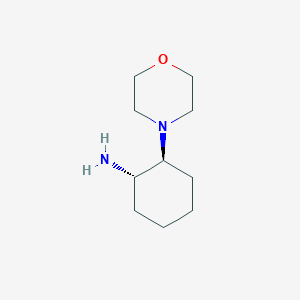
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-
概要
説明
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- is a chemical compound with significant biological activity and potential applications in various fields. It is known for its unique structure, which includes a cyclohexane ring and a morpholine moiety. This compound has been studied for its effects on cell function and its potential therapeutic and toxic effects .
科学的研究の応用
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in treating certain medical conditions, such as neurological disorders.
Industry: Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- typically involves the reaction of cyclohexanone with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required quality standards .
化学反応の分析
Types of Reactions
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)-. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired reduction.
Substitution: Nucleophilic substitution reactions are performed using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexanone derivatives, while reduction reactions can produce various amine derivatives. Substitution reactions result in the formation of substituted cyclohexanamine derivatives .
作用機序
The mechanism of action of Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and influencing cellular processes. This interaction can lead to various biological effects, such as changes in cell signaling, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
Cyclohexanamine, 2-(4-piperidinyl)-: This compound has a similar structure but contains a piperidine ring instead of a morpholine ring.
Cyclohexanamine, 2-(4-pyrrolidinyl)-: This compound features a pyrrolidine ring and has distinct chemical and biological characteristics.
Uniqueness
Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- is unique due to its specific combination of a cyclohexane ring and a morpholine moiety. This structure imparts unique properties and biological activities, making it a valuable compound for various applications. Its ability to modulate specific molecular targets and pathways sets it apart from similar compounds .
特性
IUPAC Name |
(1S,2S)-2-morpholin-4-ylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAFIVNWDABKOL-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478751 | |
| Record name | Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824938-99-0 | |
| Record name | Cyclohexanamine, 2-(4-morpholinyl)-, (1S,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


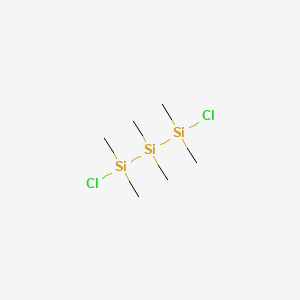
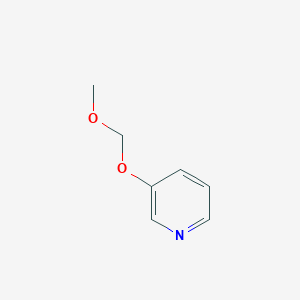
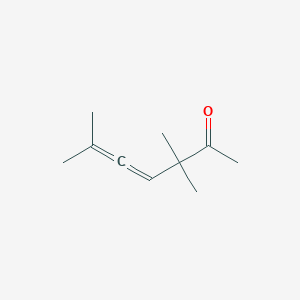

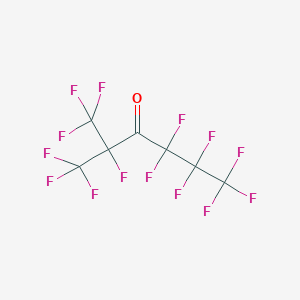
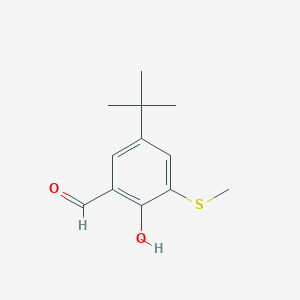
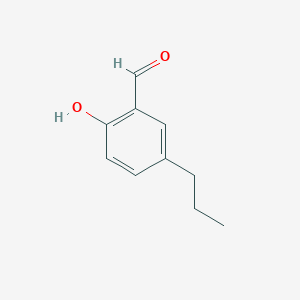
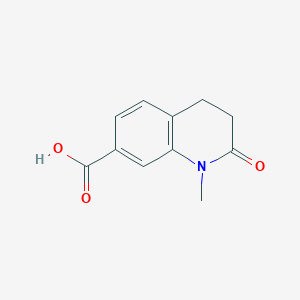
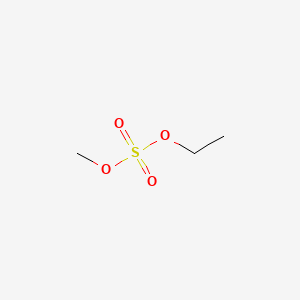

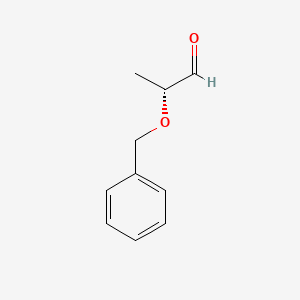
![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)
